Ritodrine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de ritodrine est un composé synthétique principalement utilisé comme agent tocolytique pour gérer le travail prématuré. C'est un agoniste bêta-2 adrénergique qui aide à détendre les muscles lisses utérins, réduisant ainsi les contractions utérines .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le chlorhydrate de ritodrine est synthétisé par une réaction d'amination-réduction. Le processus implique la réaction de la 1-hydroxy-1-(4-hydroxyphényl)-2-acétone avec la 4-hydroxyphényléthylamine. La ritodrine résultante est ensuite convertie en chlorhydrate de ritodrine en réagissant avec de l'acide chlorhydrique .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de ritodrine suit une voie synthétique similaire, mais à plus grande échelle. Le processus est optimisé pour contrôler les coûts de production et améliorer la qualité du produit. Les matières premières utilisées sont facilement disponibles, et la technologie impliquée est relativement simple .

Analyse Des Réactions Chimiques

1.1. Condensation Reaction Method (B Approach)

This method, detailed in CN103113239A , avoids traditional protection/deprotection steps, reducing costs and environmental impact. The reaction involves:

-

Raw Materials :

-

2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (II)

-

4-(2-halogenethoxy)phenol (III) (halogen = Cl, Br, or I)

-

-

Reaction Steps :

-

Condensation reaction : II and III undergo a condensation under catalytic conditions (e.g., potassium iodide or cuprous iodide) in a solvent like tetrahydrofuran (THF) or alcohol.

-

Salt formation : The resulting ritodrine is treated with hydrochloric acid to form the hydrochloride salt.

-

Advantages :

-

No need for hydroxyl protection, simplifying the process.

-

High chemoselectivity, minimizing side reactions.

Optimal Conditions :

| Parameter | Details |

|---|---|

| Catalyst | Potassium iodide (preferred) |

| Acid-binding agent | Triethylamine (preferred) |

| Solvent | THF or alcohol |

| Temperature | Up to 85°C |

| Molar Ratio | II:III = 1:1–1:2 |

1.2. Amination Reduction Method (Alternative Approach)

Reported in CN103396326A , this method involves:

-

Raw Materials :

-

1-hydroxy-1-(4-hydroxyphenyl)-2-acetone (II)

-

4-hydroxyphenylethylamine (III)

-

-

Reaction Steps :

-

Amination reduction : II and III react under acidic conditions (e.g., acetic or formic acid) with a reductant like sodium triacetoxyborohydride.

-

Salt formation : The product is treated with HCl to yield the hydrochloride.

-

Optimal Conditions :

| Parameter | Details |

|---|---|

| Reductant | Sodium triacetoxyborohydride (preferred) |

| Solvent | Dichloromethane or THF |

| Temperature | 0–80°C |

| Yield | Up to 84.9% |

3.1. Condensation Reaction (B Approach)

The reaction likely proceeds via nucleophilic substitution, where the amine group in II attacks the halogen-substituted phenol (III), forming a secondary amine intermediate. Subsequent protonation and workup yield ritodrine, which is then acidified to form the hydrochloride salt.

3.2. Amination Reduction

This method involves the reduction of an imine intermediate generated from the reaction of II and III. The use of sodium triacetoxyborohydride under acidic conditions facilitates selective reduction of the carbonyl group, avoiding over-reduction of other functional groups.

4.1. Catalyst Selection

-

Potassium iodide : Enhances nucleophilic substitution in the condensation method .

-

Sodium triacetoxyborohydride : Preferred for selective reduction in the amination method .

4.2. Solvent Choice

-

THF/alcohol : Preferred for condensation due to solubility and stability .

-

Dichloromethane/THF : Used in amination reduction to facilitate reaction control .

4.3. Temperature Control

-

Condensation : Optimal at 85°C to balance reaction rate and side reactions .

-

Amination : Performed at 0–80°C to prevent decomposition of intermediates .

Quality Control and Analysis

While the focus is on synthesis, analytical methods like spectrophotometry (e.g., NBD-Cl reaction at 392 nm) are used to determine purity and concentration . These methods ensure compliance with pharmacopeial standards.

This synthesis overview highlights the evolution of this compound production, emphasizing cost-effective and environmentally friendly approaches. The B approach stands out for its simplicity and reduced ecological footprint compared to traditional methods.

Applications De Recherche Scientifique

Management of Preterm Labor

Ritodrine hydrochloride is predominantly utilized to delay preterm labor (PTL) by relaxing uterine smooth muscle through selective stimulation of beta-2 adrenergic receptors. This action helps suppress uterine contractions, thereby prolonging pregnancy and allowing for fetal maturation and preparation for delivery in a controlled environment.

- Clinical Significance : Studies indicate that ritodrine administration can extend pregnancy duration by at least 48 hours, which is critical for completing antenatal corticosteroid therapy aimed at enhancing fetal lung maturity .

Case Study: Effects on Fetal Physiological Parameters

A study involving chronically instrumented pregnant sheep demonstrated that maternal administration of this compound significantly affected fetal physiological parameters during episodes of intraamniotic inflammation. The findings suggested that while ritodrine is effective in prolonging gestation, its impact on fetal well-being during such inflammatory conditions requires further investigation .

Prevention of Intrauterine Fetal Distress

In addition to managing PTL, ritodrine is also employed for intrauterine fetal resuscitation. It has been shown to improve fetal heart rate patterns during acute tocolysis, which can be crucial in cases where fetal distress is indicated .

- Research Findings : A retrospective analysis indicated that acute tocolysis using ritodrine improved fetal heart rate (FHR) patterns and neonatal outcomes, suggesting its role in enhancing fetal health during critical periods .

Associated Risks and Complications

Despite its benefits, the use of this compound is not without risks. The most notable adverse effects include pulmonary edema, cardiac complications, and potential neurological symptoms.

- Pulmonary Edema : A study highlighted that the total dose of ritodrine was significantly associated with the incidence of pulmonary edema, with an optimal cut-off identified at 26 units (1872 mg) for predicting this complication . The overall incidence of pulmonary edema among patients receiving ritodrine was reported at 13.7%, necessitating careful monitoring .

- Neurological Symptoms : Recent case reports have documented psychiatric symptoms such as depression and anxiety in patients treated with ritodrine, alongside instances of rhabdomyolysis after prolonged use . These complications underscore the importance of vigilant patient management during treatment.

Comparative Effectiveness

Ritodrine's effectiveness compared to other tocolytic agents has been a subject of ongoing research. While it is one of the few FDA-approved medications for PTL management, alternative agents such as magnesium sulfate and nifedipine are also used.

| Tocolytic Agent | Mechanism of Action | Common Uses | Notable Side Effects |

|---|---|---|---|

| This compound | Beta-2 adrenergic agonist | Preterm labor management | Pulmonary edema, cardiac issues |

| Magnesium Sulfate | Calcium channel blocker | Neuroprotection in preterm labor | Flushing, hypotension |

| Nifedipine | Calcium channel blocker | Preterm labor management | Headache, hypotension |

Mécanisme D'action

Ritodrine hydrochloride exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels decrease intracellular calcium concentration, leading to the relaxation of uterine smooth muscle and a reduction in uterine contractions .

Comparaison Avec Des Composés Similaires

Salbutamol (Albuterol): Another beta-2 adrenergic agonist used primarily for asthma and other pulmonary diseases.

Isoxsuprine Hydrochloride: Used for similar tocolytic purposes but has different pharmacokinetic properties.

Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used for heart block and bradycardia

Uniqueness: Ritodrine hydrochloride is unique in its high selectivity for beta-2 adrenergic receptors, making it particularly effective for uterine relaxation. Its specific structure, including the bulky N-substituent and the 4-hydroxy group on the benzene ring, contributes to its high beta-2 selectivity and effectiveness in managing premature labor .

Activité Biologique

Ritodrine hydrochloride is a β2-adrenergic agonist primarily used to manage preterm labor by relaxing uterine smooth muscle. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and associated clinical findings, supported by case studies and research data.

Pharmacodynamics

Ritodrine exerts its therapeutic effects by selectively activating β2-adrenergic receptors located in the uterus. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently decreases intracellular calcium concentrations. The reduction in calcium levels results in the relaxation of smooth muscle, thus inhibiting premature uterine contractions .

Key Mechanisms:

- Receptor Activation: Binds to β2-adrenergic receptors on myometrial cells.

- Calcium Modulation: Decreases intracellular calcium, promoting muscle relaxation.

- Duration of Action: Short-acting with a half-life of approximately 1.7 to 2.6 hours .

Pharmacokinetics

Ritodrine is metabolized hepatically and exhibits a volume of distribution that is not fully characterized. It has an approximate protein binding rate of 56% and undergoes metabolism by catechol-O-methyl transferase (COMT), making it susceptible to rapid degradation .

Clinical Efficacy

Research indicates that ritodrine can effectively prolong pregnancy in cases of threatened preterm labor. A systematic review highlighted that it reduces the incidence of births within seven days of treatment, although the quality of studies varies . The drug is particularly beneficial for allowing time for antenatal corticosteroid therapy, which aids fetal lung maturation .

Case Studies and Adverse Effects

Despite its benefits, ritodrine is associated with several adverse effects. Notable cases include:

-

Pulmonary Edema: A study identified a significant association between the total dose of ritodrine administered and the occurrence of pulmonary edema, suggesting a cut-off value for safe administration .

Total Dose (Units) Pulmonary Edema Incidence (%) < 26 Lower Rate ≥ 26 Higher Rate - Rhabdomyolysis: A case report documented a pregnant woman who developed rhabdomyolysis after ritodrine administration, highlighting the risk associated with prolonged use .

- Psychiatric Symptoms: Another case noted psychiatric symptoms such as anxiety and depression after extended treatment with ritodrine, indicating potential neurological side effects .

Research Findings

A comprehensive study evaluated the effectiveness and safety profile of this compound. The findings suggested that while it is effective in delaying delivery, the high incidence of adverse reactions necessitates careful patient selection and monitoring during treatment .

Adverse Effects Summary:

- Common Side Effects: Palpitations, hypokalemia, pulmonary edema.

- Severe Reactions: Rhabdomyolysis, agranulocytosis, psychiatric symptoms.

Propriétés

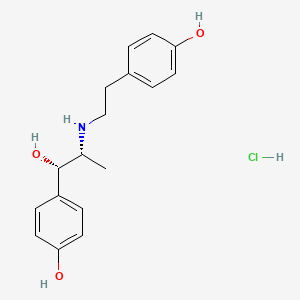

IUPAC Name |

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSITKDRVDKRV-JSUROZADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200447 | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23239-51-2, 52447-11-7 | |

| Record name | Ritodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.